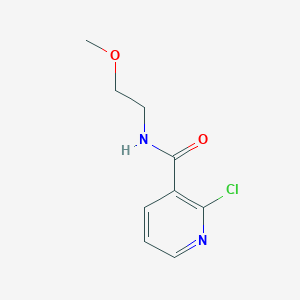

2-Chloro-N-(2-methoxyethyl)nicotinamide

Description

Significance of Pyridine-3-carboxamide (B1143946) Scaffolds in Contemporary Chemical Biology

The pyridine-3-carboxamide scaffold, the core structure of nicotinamide (B372718) (a form of vitamin B3), is a privileged motif in medicinal chemistry and chemical biology. mdpi.com This structural unit is integral to the essential coenzyme nicotinamide adenine (B156593) dinucleotide (NAD), which plays a pivotal role in cellular redox reactions and energy metabolism. The inherent biological relevance of the nicotinamide core has made its derivatives a focal point for drug discovery and development.

Researchers have successfully developed a multitude of compounds based on this scaffold that exhibit a wide array of biological activities, including antimicrobial, antiviral, antioxidant, anti-inflammatory, and antidiabetic properties. mdpi.com For instance, certain pyridine (B92270) carboxamide derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis. asm.org The versatility of the pyridine-3-carboxamide structure allows for systematic modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, within biological targets contributes to its prevalence in the design of novel bioactive agents.

Contextual Overview of Halogenated Nicotinamide Analogues in Scientific Literature

The introduction of halogen atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and biological properties. nih.gov Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of nicotinamide analogues, halogenation of the pyridine ring has been shown to be a crucial determinant of biological activity.

The presence of a halogen, such as chlorine, can alter the electronic distribution within the pyridine ring, potentially enhancing the molecule's interaction with biological targets through mechanisms like halogen bonding. acs.orgijres.org This non-covalent interaction, involving an electrophilic region on the halogen atom, is increasingly recognized for its significant role in ligand-protein binding. acs.org Scientific literature documents a range of halogenated pyridines with demonstrated biological importance, from anticancer agents to agrochemicals. nih.govresearchgate.net The systematic study of halogenated nicotinamide analogues, therefore, represents a promising avenue for the discovery of new therapeutic agents with improved efficacy and selectivity.

Rationale for Investigating the Chemical Compound 2-Chloro-N-(2-methoxyethyl)nicotinamide

The specific chemical architecture of 2-Chloro-N-(2-methoxyethyl)nicotinamide suggests a deliberate design to explore the synergistic effects of its constituent functional groups. The rationale for its investigation stems from several key considerations inherent to its structure:

The 2-chloro substituent: The presence of a chlorine atom at the 2-position of the pyridine ring is expected to significantly influence the compound's electronic properties and its ability to interact with biological macromolecules. This substitution can enhance binding affinity and modulate metabolic pathways.

The combination of these features in a single molecule provides a unique scaffold for probing structure-activity relationships within the nicotinamide class of compounds. The investigation of this compound is driven by the hypothesis that the interplay between the halogenated pyridine core and the N-substituted side chain could lead to novel biological activities or enhanced potency against specific targets.

Scope and Objectives of Academic Inquiry into 2-Chloro-N-(2-methoxyethyl)nicotinamide

The academic inquiry into 2-Chloro-N-(2-methoxyethyl)nicotinamide is primarily focused on elucidating its fundamental chemical and biological properties. The principal objectives of such research would include:

Chemical Synthesis and Characterization: The development of an efficient and scalable synthetic route to obtain the pure compound. This would be followed by comprehensive structural characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Physicochemical Profiling: A thorough determination of its key physicochemical properties, including solubility, lipophilicity (logP), and pKa, which are critical for understanding its behavior in biological systems.

Biological Screening: The evaluation of its biological activity across a range of relevant assays to identify potential therapeutic applications. This could involve screening against various enzymes, receptors, or cell lines implicated in different diseases.

Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of 2-Chloro-N-(2-methoxyethyl)nicotinamide and assess the impact of these changes on its biological activity. This would provide valuable insights for the rational design of more potent and selective analogues.

The ultimate goal of this academic pursuit is to contribute to the broader understanding of nicotinamide derivatives and to potentially identify a novel lead compound for further preclinical and clinical development.

Physicochemical Properties of 2-Chloro-N-(2-methoxyethyl)nicotinamide

| Property | Value |

| CAS Number | 547706-95-6 |

| Molecular Formula | C₉H₁₁ClN₂O₂ |

| Molecular Weight | 214.65 g/mol |

| Appearance | Solid (form) |

| InChI Key | CMFINLXQMMCABB-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-14-6-5-12-9(13)7-3-2-4-11-8(7)10/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFINLXQMMCABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 2 Methoxyethyl Nicotinamide

Strategic Approaches for the Synthesis of the Nicotinamide (B372718) Core

Functionalization of Nicotinic Acid Precursors

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are common starting materials for the synthesis of the nicotinamide core. frontiersin.orgnih.gov These precursors are advantageous due to their commercial availability and the well-established chemistry of the pyridine (B92270) ring. The carboxylic acid group of nicotinic acid can be activated to facilitate subsequent reactions. One common method involves the conversion of the carboxylic acid to an acid chloride or an ester, which are more reactive towards nucleophiles. researchgate.net

For instance, the reaction of nicotinic acid with thionyl chloride can yield nicotinoyl chloride. This activated form can then readily react with amines to form the corresponding amide. Alternatively, esterification of nicotinic acid, for example with methanol (B129727) in the presence of an acid catalyst, produces methyl nicotinate. This ester can then undergo amidation with the appropriate amine.

Enzymatic approaches are also gaining traction for the synthesis of nicotinic acid and its derivatives, offering milder reaction conditions and high selectivity. frontiersin.org Biocatalyst-mediated processes can be an alternative to traditional chemical methods for producing the nicotinamide core. frontiersin.org

Introduction of the 2-Chloro Moiety

The introduction of a chlorine atom at the 2-position of the pyridine ring is a crucial step in the synthesis of the target molecule. Several methods exist for the chlorination of pyridine and its derivatives.

One approach involves the direct chlorination of pyridine. wikipedia.org However, this method can lead to a mixture of products, including 2,6-dichloropyridine, requiring further separation. wikipedia.org A more controlled method involves the reaction of pyridine-N-oxides with chlorinating agents like phosphoryl chloride or sulfuryl chloride. wikipedia.orggoogle.com The N-oxide activates the pyridine ring, facilitating nucleophilic substitution at the 2-position.

Another strategy is the Sandmeyer-type reaction starting from 2-aminopyridine (B139424) derivatives. This involves the diazotization of the amino group with a nitrite (B80452) source in the presence of hydrochloric acid, followed by decomposition of the diazonium salt to introduce the chloro substituent. google.com For example, 2-aminopyridine can be reacted with nitrosyl chloride in an HCl-saturated aqueous solution to yield 2-chloropyridine (B119429). google.com

A patented method describes the chlorination of pyridine in a glass reactor in the presence of an ultraviolet light source and an activating agent, which helps to reduce the reaction temperature and improve selectivity for 2-chloropyridine. google.com

Amidation Reactions for Incorporating the N-(2-methoxyethyl) Side Chain

With the 2-chloronicotinic acid core in hand, the next critical step is the formation of the amide bond with 2-methoxyethylamine (B85606) to introduce the N-(2-methoxyethyl) side chain.

Coupling Strategies for N-Alkylation and N-Acylation

The formation of the amide bond is a cornerstone of organic synthesis. researchgate.net In the context of 2-Chloro-N-(2-methoxyethyl)nicotinamide synthesis, this is typically achieved through an N-acylation reaction. The pre-activated 2-chloronicotinic acid (e.g., as the acid chloride) can be directly reacted with 2-methoxyethylamine.

Alternatively, coupling reagents can be employed to facilitate the amidation of 2-chloronicotinic acid directly with 2-methoxyethylamine. analis.com.my Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used for this purpose. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. analis.com.my

Other modern coupling strategies, such as those involving phosphonium (B103445) or uronium-based reagents, can also be utilized to promote the amidation reaction. organic-chemistry.org Nickel-catalyzed cross-coupling reactions have also been developed for the alkylation of amides, offering a different synthetic route. bohrium.com

Optimization of Reaction Conditions and Yield

The efficiency of the amidation reaction is highly dependent on the reaction conditions. researchgate.netresearchgate.net Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the presence of a base.

For instance, a study on the amidation of cinnamic acid found that using EDC.HCl as the coupling reagent in anhydrous tetrahydrofuran (B95107) (THF) at 60°C provided the optimal yield. analis.com.my The molar ratio of the carboxylic acid, amine, and coupling reagent is also a critical factor to consider. analis.com.my

The use of a base is often necessary to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Common bases used in amidation reactions include triethylamine, diisopropylethylamine, or potassium carbonate.

A catalyst- and solvent-free amination of 2-chloronicotinic acid with primary aromatic amines has been reported, offering an environmentally friendly approach. researchgate.net While this specific example does not involve 2-methoxyethylamine, it highlights the potential for developing greener synthetic routes.

Derivatization and Further Chemical Modifications of the Compound

2-Chloro-N-(2-methoxyethyl)nicotinamide serves as a valuable scaffold for the synthesis of a variety of derivatives. The presence of the reactive 2-chloro group and the amide functionality allows for a range of chemical modifications.

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups by reacting the compound with various nucleophiles. For example, reaction with morpholine (B109124) can lead to the corresponding 2-morpholinonicotinic acid derivative. researchgate.netresearchgate.net Similarly, reactions with other amines, alcohols, or thiols can be used to generate a library of compounds with diverse properties.

The amide nitrogen can also be a site for further modification, such as N-alkylation. rsc.org Additionally, the aromatic ring can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing chloro and amide groups can influence the regioselectivity of these reactions.

The development of new derivatives of nicotinamide and related compounds is an active area of research, driven by the search for novel molecules with potential applications in various fields. beilstein-journals.orgnih.gov

Data Tables

Table 1: Synthetic Methodologies for Key Intermediates

| Intermediate | Starting Material | Reagent(s) | Key Transformation |

| Nicotinoyl chloride | Nicotinic acid | Thionyl chloride | Carboxylic acid to acid chloride conversion |

| Methyl nicotinate | Nicotinic acid | Methanol, Acid catalyst | Esterification |

| 2-Chloropyridine | Pyridine-N-oxide | Phosphoryl chloride | Chlorination |

| 2-Chloropyridine | 2-Aminopyridine | Nitrosyl chloride, HCl | Sandmeyer-type reaction |

Table 2: Common Coupling Reagents for Amidation

| Reagent | Abbreviation | Activating Agent Type |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium |

Exploration of Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in 2-Chloro-N-(2-methoxyethyl)nicotinamide is susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway facilitated by the electron-withdrawing nature of the nitrogen atom in the ring and the presence of a good leaving group, the chloro substituent, at the 2-position. nih.govlibretexts.org This reactivity allows for the introduction of a variety of functional groups, leading to a diverse range of derivatives.

The SNAr mechanism typically proceeds through a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

The reactivity of the 2-position of the pyridine ring towards nucleophilic attack is enhanced by the presence of the ring nitrogen. nih.gov Studies on related 2-chloropyridine systems have shown that various nucleophiles, including amines and sulfur-based nucleophiles, can effectively displace the chloride.

Reaction with Amine Nucleophiles:

The reaction of 2-chloronicotinamide (B82574) derivatives with amines is a common strategy to synthesize 2-aminonicotinamide analogs. The nature of the amine and the reaction conditions can influence the outcome of the substitution. For instance, reactions with primary and secondary amines can lead to the corresponding N-substituted aminonicotinamides. nih.gov It has been observed in related systems that electron-donating groups on the attacking aniline (B41778) can increase the yield of the substitution product, while electron-withdrawing groups tend to decrease it. nih.gov

A generalized reaction scheme for the nucleophilic aromatic substitution with an amine is presented below:

Table 1: Nucleophilic Aromatic Substitution of 2-Chloro-N-(2-methoxyethyl)nicotinamide with Amines

| Nucleophile (Amine) | Product | Potential Reaction Conditions |

| Primary Amine (R-NH₂) | 2-(Alkylamino)-N-(2-methoxyethyl)nicotinamide | Heating in a suitable solvent (e.g., PEG 400), potentially with a base. nih.gov |

| Secondary Amine (R₂NH) | 2-(Dialkylamino)-N-(2-methoxyethyl)nicotinamide | Similar conditions to primary amines. nih.gov |

| Aniline Derivatives | 2-(Arylamino)-N-(2-methoxyethyl)nicotinamide | Can be performed under solvent-free conditions or in a high-boiling solvent. nih.gov |

Reaction with Sulfur Nucleophiles:

Sulfur-based nucleophiles, such as thiols, are also effective in displacing the 2-chloro substituent. These reactions lead to the formation of 2-thio-substituted nicotinamide derivatives. researchgate.netlibretexts.org The resulting thioethers can be valuable intermediates for further synthetic transformations.

Transformations Involving the Amide Linkage and Methoxyethyl Group

The amide linkage and the methoxyethyl group in 2-Chloro-N-(2-methoxyethyl)nicotinamide offer additional sites for chemical modification.

Amide Bond Transformations:

The amide bond is generally stable but can be cleaved under acidic or basic conditions, a process known as hydrolysis. acs.org Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. acs.org Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. acs.org These reactions would yield 2-chloronicotinic acid and 2-methoxyethylamine.

Table 2: Potential Transformations of the Amide Linkage

| Reaction | Reagents and Conditions | Product(s) |

| Acid Hydrolysis | Strong acid (e.g., H₂SO₄, HCl) and heat | 2-Chloronicotinic acid and 2-methoxyethylammonium salt |

| Base Hydrolysis | Strong base (e.g., NaOH, KOH) and heat | 2-Chloronicotinate salt and 2-methoxyethylamine |

Methoxyethyl Group Transformations:

The methoxyethyl group contains an ether linkage, which is generally stable but can be cleaved under harsh acidic conditions, often requiring strong acids like HBr or HI. researchgate.net This reaction would likely lead to the formation of a hydroxyl group and a corresponding alkyl halide.

Advanced Purification and Spectroscopic Characterization Techniques for Synthetic Products

The successful synthesis of derivatives of 2-Chloro-N-(2-methoxyethyl)nicotinamide relies on robust purification and characterization techniques to ensure the identity and purity of the products.

Purification Techniques:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of pure crystals upon cooling. For nicotinamide and its derivatives, various solvents have been explored, including alcohols (methanol, ethanol, propanols) and esters (ethyl acetate). researchgate.netnih.gov The solubility of nicotinamide is generally higher in more polar solvents like methanol and ethanol. researchgate.netnih.gov For less polar derivatives, a mixed solvent system, such as hexane/acetone or hexane/ethyl acetate, might be employed. rochester.edu

Chromatography: Chromatographic techniques are indispensable for the separation and purification of complex mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the purification and analysis of nicotinamide derivatives. A C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid. nih.gov

Gas Chromatography (GC): For volatile derivatives, GC coupled with a mass spectrometer (GC-MS) can be used for both separation and identification. Derivatization may be necessary for non-volatile compounds to increase their volatility. researchgate.netsemanticscholar.org

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons on the pyridine ring, the methylene (B1212753) protons of the methoxyethyl group, and the methyl protons of the methoxy (B1213986) group.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the pyridine ring, and the carbons of the methoxyethyl group. The chemical shifts are influenced by the electronic environment of each carbon. For example, carbons attached to electronegative atoms like chlorine, oxygen, and nitrogen will appear at a higher chemical shift (downfield). chemconnections.orgdocbrown.info

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Chloro-N-(2-methoxyethyl)nicotinamide *

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine-H4 | ~8.2 | ~140 |

| Pyridine-H5 | ~7.4 | ~123 |

| Pyridine-H6 | ~8.5 | ~152 |

| Pyridine-C2 | - | ~150 |

| Pyridine-C3 | - | ~135 |

| C=O | - | ~165 |

| N-CH₂ | ~3.6 | ~40 |

| O-CH₂ | ~3.5 | ~70 |

| O-CH₃ | ~3.3 | ~59 |

*Predicted values are based on typical chemical shifts for similar functional groups and may vary.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be observed, corresponding to the molecular weight of the compound. Common fragmentation patterns for amides include cleavage of the bond adjacent to the carbonyl group. libretexts.orglibretexts.org For N-(2-methoxyethyl)nicotinamide derivatives, fragmentation of the methoxyethyl side chain would also be expected. libretexts.org

Structure Activity Relationship Sar Studies of 2 Chloro N 2 Methoxyethyl Nicotinamide Analogues

Systemic Analysis of Substituent Effects on Biological Potency

The biological potency of nicotinamide (B372718) derivatives can be significantly influenced by the nature and position of substituents on the pyridine (B92270) ring and the N-amide side chain. While specific SAR data for a broad range of 2-Chloro-N-(2-methoxyethyl)nicotinamide analogues is not extensively available in the public domain, valuable insights can be drawn from structurally related compounds, such as the N-(arylmethoxy)-2-chloronicotinamides, which have been studied for their herbicidal activity. nih.govresearchgate.net

In a series of N-(arylmethoxy)-2-chloronicotinamides, the substituents on the benzyl (B1604629) group of the N-(benzyloxy) moiety were varied to probe their effect on herbicidal activity against species like Agrostis stolonifera (bentgrass) and Lemna paucicostata (duckweed). nih.govresearchgate.net The findings from these studies can serve as a model to understand the potential impact of substituents in analogous positions for 2-Chloro-N-(2-methoxyethyl)nicotinamide.

For instance, the introduction of halogen atoms on the benzyl ring generally enhanced herbicidal activity. Compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) demonstrated potent herbicidal activity against Lemna paucicostata, with an IC₅₀ value of 7.8 μM. nih.govresearchgate.net This suggests that electron-withdrawing groups in these positions can be beneficial for activity. The position of these substituents is also critical; for example, dichlorination at the 3,4-positions was found to be particularly effective. nih.govresearchgate.net

The following interactive data table summarizes the herbicidal activity of several N-(arylmethoxy)-2-chloronicotinamide analogues, illustrating the effect of varying substituents on the benzyl ring.

This data indicates that both the electronic nature and the position of the substituents on the N-side chain are critical determinants of biological activity. While this data is for N-(arylmethoxy) analogues, it provides a strong rationale for similar systematic investigations on the N-(2-methoxyethyl) scaffold to optimize its biological potency.

The Role of the 2-Chloro Group in Modulating Molecular Interactions and Activity

The presence of a chlorine atom at the 2-position of the pyridine ring is a common feature in many biologically active nicotinamides, including the well-known fungicide boscalid (B143098) (2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide). This substituent is not merely a passive addition but plays a significant role in modulating the molecule's electronic properties and its interactions with biological targets.

The chloro group is strongly electron-withdrawing, which can influence the electron density distribution across the pyridine ring and the amide linkage. This alteration of the electronic landscape can affect the molecule's ability to participate in crucial interactions such as hydrogen bonding and π-stacking with amino acid residues in a target protein's active site. In the context of succinate (B1194679) dehydrogenase inhibitors (SDHIs), for example, the 2-chloro-nicotinamide moiety is known to be embedded in the enzyme's pocket area. acs.org

Bioisosteric replacement of the 2-chloro group with other substituents can help to further elucidate its role. For instance, replacing the chlorine with a methyl group (electron-donating) or a trifluoromethyl group (strongly electron-withdrawing) could lead to significant changes in activity, helping to separate the steric and electronic contributions of the substituent at this position.

Conformational and Electronic Contributions of the N-(2-methoxyethyl) Moiety to Bioactivity

The N-(2-methoxyethyl) moiety is a flexible side chain that can adopt multiple conformations, which can significantly impact the molecule's ability to bind to its biological target. The conformational preferences of this group will be influenced by a combination of steric and electronic factors, including potential intramolecular hydrogen bonding.

The ether oxygen in the N-(2-methoxyethyl) group can act as a hydrogen bond acceptor, potentially forming intramolecular hydrogen bonds with the amide N-H. Such interactions can restrict the conformational freedom of the side chain, pre-organizing the molecule into a bioactive conformation that is favorable for binding to a receptor or enzyme active site. The flexibility of the ethyl linker allows the methoxy (B1213986) group to be positioned in various orientations relative to the nicotinamide core.

Positional Isomerism and its Impact on Structure-Activity Relationships

Positional isomerism, which in this context refers to the position of the carboxamide group on the pyridine ring, can have a dramatic impact on the biological activity of a compound. The three isomers of pyridinecarboxamide are picolinamide (B142947) (2-carboxamide), nicotinamide (3-carboxamide), and isonicotinamide (B137802) (4-carboxamide). researchgate.net These isomers have distinct electronic and steric properties that can lead to different biological activities.

Studies comparing the biological activities of these isomers have often revealed that one isomer is significantly more active than the others for a specific target. For instance, in the development of isosteric analogues of nicotinamide adenine (B156593) dinucleotide (NAD), the nicotinamide-based analogue (C-NAD) and the picolinamide-based analogue (C-PAD) showed markedly different inhibitory profiles against various enzymes. nih.gov C-NAD was a potent noncompetitive inhibitor of horse liver alcohol dehydrogenase, while C-PAD was a much weaker competitive inhibitor. nih.gov

The crystal structures of isomeric 2-chloro-N-(nitrophenyl)nicotinamides also reveal differences in their supramolecular assemblies due to altered hydrogen bonding patterns, which can be influenced by the positioning of the substituents. nih.gov This highlights that even subtle changes in the relative positions of functional groups can lead to significant differences in intermolecular interactions, which can be extrapolated to interactions with a biological target. Therefore, the selection of the nicotinamide scaffold over its picolinamide or isonicotinamide counterparts is a critical aspect of the SAR for this class of compounds.

Comparative SAR with Related Nicotinamide Derivatives and Other Heterocyclic Compounds

To fully appreciate the SAR of 2-Chloro-N-(2-methoxyethyl)nicotinamide, it is instructive to compare it with other classes of nicotinamide derivatives and related heterocyclic compounds that have been investigated for similar biological activities. A prominent class of nicotinamide-based bioactive compounds is the succinate dehydrogenase inhibitors (SDHIs), which are widely used as fungicides. acs.org

Many SDHI fungicides, such as boscalid, feature a 2-chloronicotinamide (B82574) core linked to a substituted aniline (B41778) or biphenyl (B1667301) moiety. nih.gov SAR studies on these compounds have revealed that the nature of the substituents on the aniline or biphenyl ring is a key determinant of their antifungal potency. For example, in a series of nicotinamide derivatives with a diarylamine-modified scaffold, the position of substituents on the aniline ring was found to be critical for fungicidal activity. nih.gov

The following interactive data table presents the fungicidal activity of several nicotinamide derivatives against Botrytis cinerea, illustrating the impact of structural modifications on the N-phenyl ring.

While the N-substituents in these SDHIs are structurally different from the N-(2-methoxyethyl) group, the general principles of SAR, such as the importance of steric and electronic properties of the substituents, are transferable.

Comparisons can also be made with other heterocyclic carboxamides, such as pyrazole (B372694) carboxamides, which are also known to act as SDHIs. researchgate.net These compounds share the carboxamide linker but have a different heterocyclic core. Comparative analysis of the SAR of these different classes of compounds can reveal common pharmacophoric features required for a particular biological activity and can highlight the unique contributions of the 2-chloropyridine (B119429) ring of the nicotinamides. This broader perspective is invaluable for the rational design of new, more potent, and selective analogues of 2-Chloro-N-(2-methoxyethyl)nicotinamide.

Mechanistic Investigations of Biological Activities in Non Human and in Vitro Systems

Evaluation of Fungicidal Activity and Potential Mechanisms of Action

Inhibitory Effects on Fungal Growth and Pathogen Development

Research into the fungicidal properties of nicotinamide (B372718) derivatives has shown that structural modifications can lead to significant antifungal activity. While direct studies on 2-Chloro-N-(2-methoxyethyl)nicotinamide are not extensively detailed in the provided search results, the broader class of nicotinamide and related amide compounds has been evaluated against various fungal pathogens. For instance, the related compound 2-chloro-N-phenylacetamide has demonstrated antifungal activity against strains of Aspergillus flavus, with minimum inhibitory concentrations (MIC) ranging from 16 to 256 μg/mL. This compound was also shown to inhibit the germination of conidia. Another related molecule, nicotinamide (NAM), has been shown to inhibit the growth of Candida albicans, including fluconazole-resistant isolates. These findings for analogous compounds suggest that the nicotinamide scaffold, and specifically chloro-substituted amides, can serve as a basis for the development of agents that impede fungal growth and development. However, specific data on the inhibitory concentrations or spectrum of activity for 2-Chloro-N-(2-methoxyethyl)nicotinamide against fungal pathogens was not found.

Hypothesized Interactions with Fungal Cellular Pathways (e.g., Cell Wall Integrity)

The precise mechanism of action for 2-Chloro-N-(2-methoxyethyl)nicotinamide is not explicitly elucidated in the available research. However, mechanistic studies on analogous structures provide potential hypotheses. For the related amide 2-chloro-N-phenylacetamide, it is suggested that the compound may act by binding to ergosterol (B1671047) on the fungal plasma membrane, thereby disrupting membrane integrity. This interaction is a common mechanism for certain classes of antifungal agents. An alternative or additional proposed mechanism for this analogue is the potential inhibition of DNA synthesis.

Furthermore, studies on nicotinamide have indicated that it may affect the integrity of the fungal cell wall. This hypothesis is supported by observations that its effects are similar to caspofungin, a known cell wall-targeting antifungal agent. The sensitivity of C. albicans mutants lacking genes involved in cell wall synthesis and remodeling, such as GIN4, to nicotinamide further supports the theory of cell wall disruption as a key part of its antifungal action. These mechanisms, observed in structurally similar compounds, suggest plausible but unconfirmed pathways by which 2-Chloro-N-(2-methoxyethyl)nicotinamide might exert its fungicidal effects.

Enzyme Inhibition Profiling and Mechanistic Elucidation

Aldose Reductase (AR) Inhibitory Potency and Binding Studies

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active in hyperglycemic conditions. Inhibition of this enzyme is a therapeutic strategy to prevent diabetic complications. While specific binding studies and inhibitory potency data for 2-Chloro-N-(2-methoxyethyl)nicotinamide are not available in the search results, the general class of compounds to which it belongs has been investigated for this property. The inhibition of aldose reductase can counteract oxidative-nitrosative stress and the activation of poly(ADP-ribose) polymerase (PARP) in tissues prone to diabetic complications. Various natural and synthetic compounds, including flavonoids, have been shown to inhibit aldose reductase activity. The lack of specific data for 2-Chloro-N-(2-methoxyethyl)nicotinamide prevents a detailed discussion of its potency or binding characteristics with AR.

α-Glucosidase (α-GLY) Inhibitory Activity and Kinetic Analysis

α-Glucosidase is an enzyme located in the small intestine that is responsible for breaking down complex carbohydrates into glucose. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby managing blood glucose levels in type 2 diabetes. A variety of chemical scaffolds have been explored as α-glucosidase inhibitors. For example, acridine (B1665455) derivatives linked to triazoles have been synthesized and shown to be potent, competitive inhibitors of α-glucosidase, with some compounds exhibiting significantly greater potency than the standard drug, acarbose. The kinetic analysis of these related inhibitors often reveals a competitive mode of action. However, there is no specific information available from the search results regarding the α-glucosidase inhibitory activity or the kinetic profile of 2-Chloro-N-(2-methoxyethyl)nicotinamide.

Herbicidal Efficacy and Phytotoxic Response Studies

The potential for nicotinamide derivatives and related chemical structures to act as herbicides has been explored. While specific studies detailing the herbicidal efficacy or phytotoxic response of 2-Chloro-N-(2-methoxyethyl)nicotinamide against particular weed species like Echinochloa crus-galli are not present in the search results, related chemistries are used in agriculture. For instance, flusulfinam, a chiral amide herbicide containing a sulfoxide (B87167) group, has shown high post-emergence herbicidal activity against weeds such as E. crus-galli. The use of herbicide mixtures is a common strategy to manage weed resistance, though recurrent selection with sublethal doses of some mixtures can lead to reduced sensitivity in weed progeny. Without direct studies, the herbicidal potential and phytotoxicity of 2-Chloro-N-(2-methoxyethyl)nicotinamide remain uncharacterized.

Exploration of Other Potential Biological Targets and Pathways in Experimental Models

Beyond the context of plant systems, research into nicotinamide derivatives has revealed a range of other potential biological activities, primarily in the domain of antifungal action. Numerous studies have focused on synthesizing and evaluating the efficacy of these compounds against various fungal pathogens. nih.govsemanticscholar.org

A significant body of evidence points to succinate (B1194679) dehydrogenase (SDH) as a key molecular target for the antifungal activity of many nicotinamide derivatives. nih.govnih.govmedchemexpress.com For example, a series of novel nicotinamide derivatives bearing a diarylamine-modified scaffold were designed as potential SDH inhibitors, with some compounds showing moderate fungicidal activity against pathogens like Botrytis cinerea. nih.gov Similarly, new niacinamide derivatives containing a chiral flexible chain have been synthesized and shown to exhibit good fungicidal activity against Botryosphaeria berengriana, with molecular docking studies suggesting SDH as the likely target. nih.gov

The fungicidal spectrum of some nicotinamide derivatives has been shown to be quite broad. For instance, certain compounds have demonstrated activity against Fusarium oxysporum, Rhizoctonia solani, and Sclerotinia sclerotiorum. nih.gov The inhibitory concentrations (EC50) for some of these compounds against various fungi are in the low micromolar range, indicating potent activity. medchemexpress.com

While SDH inhibition is a frequently identified mechanism, it is possible that other pathways are also involved in the biological effects of nicotinamide derivatives. For example, some studies have investigated the potential for these compounds to disrupt other cellular processes in fungi. One study on the antifungal activity of 2-chloro-N-phenylacetamide, a compound with a related structural motif, found that it did not act by binding to ergosterol or damaging the fungal cell wall, suggesting an alternative mechanism of action. scielo.brnih.gov Furthermore, nicotinamide itself has been shown to potentiate the activity of other antifungal agents like amphotericin B, possibly through mechanisms involving histone acetylation and oxidative damage. nih.gov

These findings in fungal systems highlight the potential for 2-Chloro-N-(2-methoxyethyl)nicotinamide and related compounds to interact with fundamental cellular processes, particularly those related to energy metabolism. While direct experimental data on 2-Chloro-N-(2-methoxyethyl)nicotinamide is limited, the broader research on this class of compounds suggests that enzymes like SDH are a primary area of interest for future mechanistic studies.

Table 2: Fungicidal Activity of Related Nicotinamide Derivatives Against Various Fungal Pathogens

| Fungal Species | Compound Type | Noted Effect |

|---|---|---|

| Botrytis cinerea | Nicotinamide derivatives with diarylamine scaffold | Moderate fungicidal activity |

| Botryosphaeria berengriana | Niacinamide derivatives with chiral flexible chain | Good fungicidal activity (EC50 of 6.68 ± 0.72 μg/mL for one derivative) |

| Fusarium oxysporum | Nicotinamide derivatives with 1,3,4-oxadiazole (B1194373) group | Good fungicidal activity |

| Rhizoctonia solani | Various nicotinamide derivatives | Good to moderate fungicidal activity |

| Sclerotinia sclerotiorum | Various nicotinamide derivatives | Moderate fungicidal activity |

| Candida albicans | Nicotinamide derivatives | Potent antifungal activity (MIC values as low as 0.125 µg/mL for some derivatives) |

Computational Chemistry and Molecular Modeling of 2 Chloro N 2 Methoxyethyl Nicotinamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. orientjchem.org By calculating the electron density, DFT can provide valuable information about the geometry, energy levels of molecular orbitals, and the distribution of charge within a molecule. nih.govnih.gov For 2-Chloro-N-(2-methoxyethyl)nicotinamide, DFT calculations can elucidate its reactivity and stability.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Table 1: Representative DFT-Calculated Properties for a Nicotinamide (B372718) Derivative (Note: This table is illustrative and does not represent actual data for 2-Chloro-N-(2-methoxyethyl)nicotinamide)

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are built by finding a statistical correlation between molecular descriptors (physicochemical properties or theoretical parameters) and the observed activity of a set of compounds. mdpi.com For 2-Chloro-N-(2-methoxyethyl)nicotinamide, QSAR can be employed to predict its activity against a specific biological target, provided that a dataset of structurally similar compounds with known activities is available.

The process of developing a QSAR model involves selecting a series of molecules, calculating their molecular descriptors, and then using statistical methods to create a predictive equation. mdpi.com Descriptors can include properties such as lipophilicity (logP), molar refractivity, and quantum chemical parameters. mdpi.com Once a robust QSAR model is established, it can be used to predict the activity of new, untested compounds like 2-Chloro-N-(2-methoxyethyl)nicotinamide and to guide the design of more potent analogues. nih.gov

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when it binds to a target, typically a protein. nih.gov This method is crucial for understanding the mechanism of action of a drug candidate and for structure-based drug design. For 2-Chloro-N-(2-methoxyethyl)nicotinamide, molecular docking simulations can identify its potential binding mode within the active site of a target protein, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

The docking process involves generating a multitude of possible conformations of the ligand within the protein's binding site and scoring them based on their binding affinity. semanticscholar.org The results can provide insights into the structural basis of activity and can be used to refine the structure of the ligand to improve its binding affinity and selectivity. Docking studies on other nicotinamide derivatives have demonstrated their potential to interact with various enzymes, highlighting the utility of this approach. semanticscholar.orgnih.gov

Table 2: Illustrative Molecular Docking Results (Note: This table is for illustrative purposes and does not represent actual data for 2-Chloro-N-(2-methoxyethyl)nicotinamide)

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Kinase A | -8.5 | Lys72, Glu91, Leu173 |

| Protease B | -7.2 | Asp25, Gly27, Ile50 |

| Receptor C | -9.1 | Tyr120, Phe250, Arg301 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the conformational changes of a ligand and its target protein, as well as the stability of their complex. nih.gov For 2-Chloro-N-(2-methoxyethyl)nicotinamide, MD simulations can be used to assess the stability of the binding pose predicted by molecular docking and to explore the flexibility of the ligand within the binding site. nih.gov

These simulations can reveal important information about the binding and unbinding process, the role of water molecules in the binding site, and the conformational rearrangements that occur upon ligand binding. nih.gov This level of detail is crucial for a comprehensive understanding of the ligand-target interaction and for the rational design of molecules with improved binding kinetics.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Lead Optimization

In the process of drug discovery, it is essential to evaluate the pharmacokinetic properties of a lead compound, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.net In silico ADMET prediction models use a compound's structure to estimate these properties, allowing for the early identification of potential liabilities and guiding lead optimization. nih.govnih.gov

For 2-Chloro-N-(2-methoxyethyl)nicotinamide, various ADMET properties can be predicted using computational tools. These predictions can help to assess its drug-likeness and to identify potential issues such as poor absorption, rapid metabolism, or toxicity. researchgate.net By flagging these issues early in the discovery process, medicinal chemists can modify the structure of the compound to improve its ADMET profile, increasing its chances of becoming a successful drug. digitellinc.com

Table 3: Predicted ADMET Properties for an Exemplary Compound (Note: This table is illustrative and does not represent actual data for 2-Chloro-N-(2-methoxyethyl)nicotinamide)

| ADMET Property | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| Ames Mutagenicity | Non-mutagenic |

| hERG Inhibition | Low risk |

Patent Landscape and Academic Industrial Research Interface

Analysis of Patent Applications for Nicotinamide (B372718) Derivatives with Similar Structures

The patent landscape for nicotinamide derivatives is robust, with significant activity centered around compounds that can modulate the levels of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism. google.com While direct patents for 2-Chloro-N-(2-methoxyethyl)nicotinamide are not prominent, numerous patents for other nicotinamide derivatives provide a framework for understanding the potential patentability of this specific compound.

Key areas of patent activity for nicotinamide derivatives include:

Nicotinamide Riboside (NR) and its Salts: A significant number of patents protect various forms of Nicotinamide Riboside (NR), a well-known NAD+ precursor. These patents often cover specific salt forms, crystalline structures, and methods of synthesis. For instance, Niagen Bioscience holds a substantial patent portfolio for NR and its derivatives. biospace.com

Nicotinamide Mononucleotide (NMN) Derivatives: Patents in this area focus on novel derivatives of NMN, another key NAD+ intermediate, and their therapeutic applications. These patents often claim compositions and methods for increasing intracellular NAD+ levels for treating a variety of diseases. unifiedpatents.com

Novel Synthesis Methods: Several patents are directed towards new and improved methods for synthesizing nicotinamide derivatives. These process patents are crucial for commercial-scale production and can provide a competitive advantage even for known compounds. justia.com

Therapeutic Applications: A large portion of the patent landscape is dedicated to the use of nicotinamide derivatives in treating various conditions. These use patents often claim methods of treating age-related diseases, metabolic disorders, and neurodegenerative conditions by administering a specific nicotinamide derivative.

The following interactive data table summarizes representative patent applications for nicotinamide derivatives, highlighting the types of claims and assignees. This data illustrates the focus on both novel compositions of matter and new methods of use and synthesis.

| Patent/Application Number | Title | Assignee(s) | Key Focus |

| US 12,252,506 B2 | Composition of matter for nicotinamide riboside (NR) salt forms | Niagen Bioscience, Inc. | Protection for various NR and NR triacetate salt forms, including NR Malate and NR Tartrate. biospace.com |

| US 11,464,796 B2 | Nicotinamide Mononucleotide Derivatives and Their Uses | Metro International Biotech LLC | Compositions and methods of using NMN derivatives to increase intracellular NAD+ levels for treating diseases. unifiedpatents.com |

| WO 2017/024255 A1 | Nicotinamide mononucleotide derivatives and their uses | President and Fellows of Harvard College | Compositions of NMN derivatives and their methods of use in pharmaceutical and nutritional supplements. google.com |

| US 10,590,160 B2 | Efficient synthesis of nicotinamide mononucleotide | Cornell University | A process for the preparation of NMN involving protection, phosphorylation, and deprotection of nicotinamide riboside. justia.com |

| WO 2015/014722 A1 | Methods of preparing nicotinamide riboside and derivatives thereof | Queen's University of Belfast | Methods for preparing NR and its derivatives, addressing limitations in previous synthetic protocols for commercial scale-up. |

Strategies for Intellectual Property Development in Chemical Synthesis and Application

Effective intellectual property (IP) strategies in the chemical and pharmaceutical industries are multi-faceted, aiming to protect not just the final compound but also the methods of its creation and its various applications. For a compound like 2-Chloro-N-(2-methoxyethyl)nicotinamide, a comprehensive IP strategy would likely involve several layers of protection.

Key IP Strategies:

Composition of Matter Patents: This is the most robust form of protection, covering the novel chemical entity itself. For a new derivative, a composition of matter patent would provide broad exclusivity.

Process Patents: Protecting the specific synthetic route to a compound is a critical strategy. profwurzer.com This can create a barrier to entry for competitors even if the compound itself is known but was previously synthesized by a different, less efficient method. A novel process for synthesizing 2-Chloro-N-(2-methoxyethyl)nicotinamide could be a valuable piece of intellectual property.

Method of Use Patents: These patents cover new applications for a known or novel compound. If 2-Chloro-N-(2-methoxyethyl)nicotinamide is found to have a specific therapeutic effect, a method of use patent could be filed to protect that application.

Formulation Patents: Protecting specific formulations of a drug, such as a particular delivery system or combination with other active ingredients, can extend the patent life of a product and provide a competitive advantage.

Provisional Patent Applications: Filing a provisional patent application allows an entity to establish an early priority date while continuing to gather the necessary experimental data to support a full patent application. This is a common strategy in the fast-moving chemical industry. bailey-walsh.com

A successful IP strategy often involves a combination of these approaches to create a dense patent portfolio that is difficult for competitors to navigate around. bailey-walsh.com This can involve filing for patents on a class of compounds, as well as on the specific methods used to create them. bailey-walsh.com

Identifying White Space in the Patent Landscape for Novel Research Avenues

"White space" analysis involves identifying areas within a patent landscape where there is little to no patenting activity. nih.govnih.govresearchgate.net This can reveal opportunities for new research and development that could lead to valuable intellectual property. For nicotinamide derivatives, a white space analysis could uncover novel structural modifications, therapeutic applications, or synthetic methods that have not yet been explored.

Potential Areas of White Space:

Novel Substitutions on the Nicotinamide Ring: While many patents cover modifications at the glycosidic bond (as in NR and NMN), there may be underexplored opportunities for substitutions on the pyridine (B92270) ring itself, beyond simple halogenation. The specific combination of a chloro group at the 2-position and an N-(2-methoxyethyl) group at the amide in 2-Chloro-N-(2-methoxyethyl)nicotinamide may represent such an area of novelty.

Targeting Specific Disease Pathways: Many existing patents for nicotinamide derivatives have broad claims for age-related or metabolic diseases. There may be opportunities to file more targeted patents for specific, less-common indications where a particular derivative shows exceptional efficacy.

Combination Therapies: The use of nicotinamide derivatives in combination with other active pharmaceutical ingredients is a potential area for new patent filings. Research into synergistic effects could lead to novel and valuable therapeutic approaches.

Innovative Drug Delivery Systems: Developing novel formulations or drug delivery systems for nicotinamide derivatives to improve their bioavailability, stability, or targeted delivery could represent a significant area of innovation.

A thorough patent landscape analysis can help researchers and companies to focus their R&D efforts on areas with the greatest potential for obtaining strong patent protection and making a significant scientific or commercial impact. nih.govnih.gov

Academic Contributions to Patented Technologies in the Field of Nicotinamides

Academic research plays a crucial role in the discovery and development of novel compounds and technologies, which are often then patented and commercialized in collaboration with industry partners. The field of nicotinamides is no exception, with numerous patents originating from university research.

Examples of Academic-Industrial Collaboration:

Licensing Agreements: A common model is for a university to license a patented technology to a company for further development and commercialization. For example, Niagen Bioscience has an exclusive license from Queen's University Belfast for a family of patents covering methods of making NR and related derivatives. biospace.com

Sponsored Research: Companies often fund research in academic labs to explore new scientific frontiers. The resulting discoveries may then be jointly patented.

Startup Companies: University researchers may spin off their own startup companies to commercialize their patented inventions.

Patents with academic inventors are common in the nicotinamide field. For example, patents for NMN derivatives and their uses have been assigned to institutions like Harvard University. google.com Similarly, patents for the synthesis of NMN have been granted to Cornell University. justia.com These collaborations are vital for translating basic scientific discoveries into tangible products and therapies. Niagen Bioscience, a key player in the NAD+ space, actively collaborates with universities and researchers to advance the science of NAD+ and healthy aging. niagenbioscience.com

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Analogues with Improved Potency and Specificity

The foundational structure of 2-Chloro-N-(2-methoxyethyl)nicotinamide serves as a valuable scaffold for medicinal chemists. A key future direction is the rational design and synthesis of next-generation analogues to improve biological potency and target specificity. This process relies heavily on understanding the structure-activity relationships (SAR) of the nicotinamide (B372718) class of molecules. researchgate.netnih.gov Systematic modifications to the molecule can be explored. For instance, altering the substituent on the pyridine (B92270) ring or modifying the length and functionality of the N-alkyl chain could lead to enhanced binding affinity and efficacy. researchgate.net

Computational tools such as Density Functional Theory (DFT) and molecular modeling can provide a theoretical framework to guide these synthetic efforts. researchgate.netnih.gov These methods can predict how structural changes might influence the molecule's electronic properties, stability, and interaction with biological targets, thereby prioritizing the synthesis of the most promising candidates. researchgate.net The goal is to create a library of analogues for screening, which could yield compounds with superior therapeutic profiles compared to the parent molecule. nih.gov A well-defined SAR can accelerate the identification of lead compounds with optimized characteristics for further development. researchgate.net

Table 1: Hypothetical Analogues of 2-Chloro-N-(2-methoxyethyl)nicotinamide for SAR Studies

| Analogue ID | Modification from Parent Compound | Predicted Property Change | Rationale |

| ANA-001 | Replacement of 2-Chloro with 2-Fluoro | Increased metabolic stability | C-F bond is stronger than C-Cl bond |

| ANA-002 | Extension of ethyl chain to propyl | Altered binding pocket interaction | Probes spatial tolerance of the target protein |

| ANA-003 | Replacement of methoxy (B1213986) with hydroxyl | Increased hydrogen bonding potential | May improve target affinity and solubility |

| ANA-004 | Addition of a methyl group to the pyridine ring | Modified electronic distribution | Can influence binding and reactivity |

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To fully harness the therapeutic potential of 2-Chloro-N-(2-methoxyethyl)nicotinamide and its future analogues, a comprehensive understanding of their mechanism of action is crucial. The integration of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level perspective of the compound's biological effects. nashbio.comresearchgate.net This approach moves beyond identifying a single target to mapping the broader cellular pathways and networks that are modulated by the drug. nashbio.comnih.gov

For example, transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and post-translational modifications, offering clues to the compound's targets and downstream effects. researchgate.net Metabolomics provides insight into the dynamic metabolic changes that occur within cells upon treatment. researchgate.net By integrating these datasets, researchers can build a holistic model of the drug's activity, which is invaluable for identifying biomarkers for patient response, predicting potential off-target effects, and discovering novel therapeutic applications. nashbio.comnih.gov

Development of Advanced In Vitro and Ex Vivo Models for Efficacy Assessment

Translating promising laboratory findings into clinical success is often limited by the predictive power of preclinical models. researchgate.netmdpi.com Future research must leverage advanced in vitro and ex vivo models that more accurately mimic human physiology. researchgate.netmdpi.com Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant environment compared to traditional 2D cell cultures. lek.comaltex.org These models can better predict a compound's efficacy and potential toxicity by replicating the complex cell-cell and cell-matrix interactions found in human tissues. mdpi.comlek.com

Organ-on-a-chip (OOC) systems represent another frontier, consisting of microfluidic platforms that simulate the functions of human organs. mdpi.comlek.com Utilizing these advanced models for efficacy and safety screening can provide more accurate and human-relevant data early in the drug development pipeline, potentially reducing the reliance on animal testing and decreasing the high failure rates in clinical trials. mdpi.commdpi.com

Exploration of Synergistic Effects with Other Bioactive Agents

Combination therapies are a cornerstone of treatment for many complex diseases. A significant area for future investigation is the potential for 2-Chloro-N-(2-methoxyethyl)nicotinamide to act synergistically with other bioactive agents. A synergistic interaction, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to enhanced therapeutic efficacy and potentially lower required doses, which can minimize side effects. mdpi.com

Systematic screening of the compound in combination with a library of known drugs or natural bioactive compounds could identify powerful new therapeutic strategies. mdpi.com For nicotinamide derivatives, synergistic effects can be achieved by targeting different nodes in a disease pathway or by one agent enhancing the bioavailability or mechanism of action of the other. mdpi.comnih.gov Understanding the molecular basis of any observed synergy is critical for optimizing combination regimens.

Addressing Scalability and Sustainability in Synthetic Pathways

For a drug candidate to be viable, its synthesis must be scalable, cost-effective, and environmentally sustainable. While initial laboratory syntheses focus on proof-of-concept, future research must address the practical challenges of large-scale production. nih.gov This involves developing streamlined synthetic routes that use inexpensive starting materials, minimize the number of steps, and avoid toxic or difficult-to-handle reagents. nih.govnih.gov

Q & A

Advanced Research Question

- Hydrolytic degradation : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, analyzing aliquots via LC-MS/MS to detect cleavage products (e.g., chloronicotinic acid).

- Photolytic studies : Expose aqueous solutions to UV light (λ = 254 nm) and monitor degradation kinetics .

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) with exact mass matching (e.g., m/z 262.0388 for dealkylated products) .

What safety protocols are critical when handling 2-Chloro-N-(2-methoxyethyl)nicotinamide in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles.

- Waste disposal : Collect residues in halogenated waste containers due to the chloro substituent .

What experimental approaches can elucidate the mode of action of 2-Chloro-N-(2-methoxyethyl)nicotinamide in plant systems?

Advanced Research Question

- Enzyme inhibition assays : Measure inhibition of plant growth-related enzymes (e.g., ALS or protoporphyrinogen oxidase) using spectrophotometric methods.

- Transcriptomic analysis : Perform RNA-seq on treated plant tissues to identify differentially expressed genes linked to stress responses .

- Isotopic labeling : Use ¹⁴C-labeled compound to track uptake and translocation in plant vascular systems .

How do structural modifications (e.g., methoxyethyl vs. methyl groups) influence the physicochemical properties of chloro-nicotinamide derivatives?

Basic Research Question

- LogP determination : Compare octanol-water partition coefficients via shake-flask method; methoxyethyl groups increase hydrophilicity (lower LogP) vs. methyl .

- Thermal stability : Conduct differential scanning calorimetry (DSC) to assess melting points (e.g., 149°C for boscalid analogs) .

- Solubility profiling : Use nephelometry to measure aqueous solubility under varying pH conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.